2-(2-bromo-5-fluorophenoxy)ethan-1-aminehydrochloride

Beschreibung

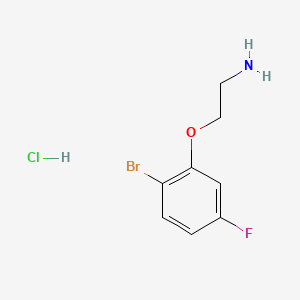

2-(2-Bromo-5-fluorophenoxy)ethan-1-amine hydrochloride is a halogenated phenoxyethylamine derivative. Its structure features a bromine atom at the 2-position and a fluorine atom at the 5-position on the phenoxy ring, linked to an ethylamine backbone via an ether group, with a hydrochloride salt form.

Eigenschaften

IUPAC Name |

2-(2-bromo-5-fluorophenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFNO.ClH/c9-7-2-1-6(10)5-8(7)12-4-3-11;/h1-2,5H,3-4,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIIYVXCGSFPOEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)OCCN)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClFNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.52 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2-(2-bromo-5-fluorophenoxy)ethan-1-amine hydrochloride typically involves the reaction of 2-bromo-5-fluorophenol with ethylene oxide to form 2-(2-bromo-5-fluorophenoxy)ethanol. This intermediate is then reacted with ammonia to produce 2-(2-bromo-5-fluorophenoxy)ethan-1-amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Analyse Chemischer Reaktionen

2-(2-bromo-5-fluorophenoxy)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction Reactions: The compound can undergo reduction reactions to form amines or other reduced products. Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-(2-bromo-5-fluorophenoxy)ethan-1-amine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological targets.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2-bromo-5-fluorophenoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-(2-bromo-5-fluorophenoxy)ethan-1-amine hydrochloride and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Features |

|---|---|---|---|---|

| 2-(2-Bromo-5-fluorophenoxy)ethan-1-amine HCl | C₈H₈BrClFNO | ~283.52* | Br (2), F (5) on phenoxy | Bromo-fluoro substitution |

| 2-(3,5-Dichlorophenoxy)ethan-1-amine HCl | C₈H₁₀Cl₃NO | 242.53 | Cl (3,5) on phenoxy | Dichloro substitution |

| 2-(2-Chloro-4-fluorophenyl)ethan-1-amine HCl | C₈H₁₀Cl₂FN | 223.08 | Cl (2), F (4) on phenyl | Phenyl backbone, no ether group |

| 2-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine HCl | C₉H₉FN₄S·HCl | 256.72 | F (3) on phenyl; thiadiazol ring | Heterocyclic incorporation |

Key Observations:

- Halogen Effects: Bromine’s larger atomic radius and lower electronegativity compared to chlorine may influence binding affinity and metabolic stability.

- Backbone Variations: The presence of a phenoxy ether group (vs. a phenyl group in 2-(2-chloro-4-fluorophenyl)ethan-1-amine HCl) increases polarity and may impact solubility .

- Heterocyclic Modifications : Incorporation of a thiadiazol ring (as in 2-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine HCl) introduces rigidity, which could affect conformational flexibility and target interactions .

Biologische Aktivität

2-(2-Bromo-5-fluorophenoxy)ethan-1-amine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a bromo and fluorine substituent on the phenoxy group, which may enhance its lipophilicity and biological activity. The basic structure can be represented as follows:

The biological activity of 2-(2-bromo-5-fluorophenoxy)ethan-1-amine hydrochloride is primarily attributed to its interaction with various biological targets. The halogen substituents (bromine and fluorine) can influence the compound's ability to penetrate cell membranes and modulate receptor activity.

Potential Mechanisms:

- Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, altering cellular processes.

- Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties, suggesting that this compound may also possess such effects.

Biological Activity Studies

A review of relevant literature indicates various biological activities associated with 2-(2-bromo-5-fluorophenoxy)ethan-1-amine hydrochloride:

Antimicrobial Activity

Research has demonstrated that compounds with similar structural features exhibit significant antibacterial and antifungal activities. For instance, studies on related phenoxy compounds have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 2-(2-Bromo-5-fluorophenoxy)ethan-1-amine hydrochloride | TBD | TBD |

| Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |

| Control (Ciprofloxacin) | 2 | Gram-positive/negative bacteria |

Anticancer Properties

Studies on structurally analogous compounds have indicated potential anticancer properties. For example, certain phenylamines have demonstrated cytotoxic effects against various cancer cell lines, including glioma and melanoma.

Case Studies

A recent study investigated the interaction of similar brominated phenoxy compounds with cancer cell lines. The findings suggested that the presence of halogen substituents significantly enhances cytotoxicity through apoptosis induction.

Example Case Study:

- Title : "Antitumor Activity of Brominated Phenoxy Compounds"

- Findings : The study reported a correlation between bromine substitution and increased apoptosis in cancer cells, highlighting the importance of structural modifications in enhancing biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.